molecular formula C8H10O3 B1361055 2-Hydroxy-3-methoxybenzyl alcohol CAS No. 4383-05-5

2-Hydroxy-3-methoxybenzyl alcohol

Cat. No. B1361055
CAS RN: 4383-05-5
M. Wt: 154.16 g/mol
InChI Key: OSZHSESNQIMXMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzyl alcohol is a chemical compound with the formula C8H10O3 . It is also known by other names such as Benzenemethanol, 2-hydroxy-3-methoxy-, and 3-methoxysalicyl alcohol .


Synthesis Analysis

The synthesis of 2-Hydroxy-3-methoxybenzyl alcohol involves the reaction of p-toluidine and o-vanillin. The mixture is placed in a beaker and mixed to form orange spikes. The imine is then dissolved in 95% methanol and stirred. The solution is reduced with sodium borohydride (added in small increments) until it becomes colorless. Glacial acetic acid is used to eliminate excess sodium borohydride, neutralizing the solution .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxybenzyl alcohol is represented by the InChI string: InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 . The molecular weight of the compound is 154.1632 .


Physical And Chemical Properties Analysis

2-Hydroxy-3-methoxybenzyl alcohol is a white to light yellow crystal powder . It has a molecular weight of 154.1632 . It is soluble in methanol .

Scientific Research Applications

  • Colorimetric Tags in Peptide Synthesis : A study by Okada et al. (2015) developed a novel colorimetric hydrophobic benzyl alcohol (HBA) tag. This tag showed high solubility in less polar solvents and excellent precipitation properties in polar solvents, enabling effective synthesis of peptides like β-sheet breaker peptide iAβ5. The tagged peptides exhibited a vivid blue color under acidic conditions, useful for quantitative assays in tag-assisted liquid phase peptide synthesis (Okada et al., 2015).

  • Catalysis in Chemical Synthesis : Research by Wei et al. (2016) demonstrated that Pd0 immobilized on surface-functionalized SBA-15, a catalyst, was highly efficient for the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin. This catalyst could be easily recovered and reused without significant loss of activity, indicating its potential for industrial applications (Wei et al., 2016).

  • Electrochemical Deprotection in Organic Synthesis : Green et al. (2017) explored the electrochemical deprotection of p-methoxybenzyl ethers, which removes the need for chemical oxidants. This method was applied to various substrates with high conversions, yielding up to 92% and demonstrating potential for environmentally friendly organic synthesis (Green et al., 2017).

  • Photocatalysis in Organic Reactions : Scandura et al. (2016) investigated the photocatalytic role of aldehydes in the oxidation of ortho-substituted benzyl alcohols. They found that certain alcohols, like 2-methoxybenzyl alcohol, exhibited catalytic effects under UV light, revealing new insights into photocatalytic oxidation mechanisms (Scandura et al., 2016).

  • nitriles, offering a sustainable approach to organic synthesis (Cao et al., 2019).
  • Autocatalytic Photooxidation Studies : Palmisano et al. (2015) observed an unusual autocatalytic photooxidation of 2-methoxybenzyl alcohol under UV irradiation in aqueous medium. This study provided insights into the role of molecular oxygen in the oxidation process and its implications in organic chemistry (Palmisano et al., 2015).

  • Selective Organic Synthesis : Ikeuchi et al. (2019) described a method for selectively removing p-methylbenzyl protections from alcohols, providing novel synthetic strategies for organic compounds. This method showed high tolerance to other common alcohol protecting groups, indicating its potential for complex organic syntheses (Ikeuchi et al., 2019).

  • Photocatalytic Oxidation in Water Treatment : Yurdakal et al. (2017) conducted a study on the photocatalytic partial oxidation of methoxybenzyl alcohol to corresponding aldehydes using metal-loaded TiO2 photocatalysts under simulated solar light. This research has implications for environmental applications, particularly in water treatment and purification (Yurdakal et al., 2017).

  • Development of Reagents in Organic Synthesis : Fujita et al. (2019) developed a new triazinone-based reagent for O- p-methoxybenzylation, which allows for high functional group tolerance in organic synthesis. This method does not require acidic or basic activators, making it applicable for a wide range of substrates (Fujita et al., 2019).

  • Drug Delivery Applications : Ghafoorzadeh et al. (2021) explored the functionalization of TiO2 by electron beam irradiation for smart delivery of oncology drugs. 3-Methoxybenzyl alcohol was one of the compounds used to functionalize TiO2, indicating its potential in intelligent drug delivery systems (Ghafoorzadeh et al., 2021).

Safety And Hazards

The safety data sheet for 2-Hydroxy-3-methoxybenzyl alcohol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(hydroxymethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZHSESNQIMXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195948
Record name 3-Methoxysalicyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxybenzyl alcohol

CAS RN

4383-05-5
Record name 2-Hydroxy-3-methoxybenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxysalicyl alcohol
Source ChemIDplus
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Record name 3-Methoxysalicyl alcohol
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Record name 3-methoxysalicyl alcohol
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Record name 2-Hydroxy-3-methoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KS Hansen, C Kristensen, DB Tattersall, PR Jones… - Phytochemistry, 2003 - Elsevier
… K m and k cat values were determined for nine of these substrates including mandelonitrile, geraniol, nerol and β-citronellol, 2-hydroxy-3-methoxybenzyl alcohol, 1-hexanol, cis-3-hexen…
Number of citations: 112 www.sciencedirect.com
JC Pew - Journal of the American Chemical Society, 1955 - ACS Publications
Comparison of the products of alkaline nitrobenzene oxidation of spruce wood with lignin model compounds indicates that a majority of the guaiacylpropane units are not linked by …
Number of citations: 66 pubs.acs.org
PF Britt, AC Buchanan, MJ Cooney… - The Journal of organic …, 2000 - ACS Publications
… To determine the reaction pathways of the o-benzoquinone methide under our reaction conditions, the FVP of 2-hydroxy-3-methoxybenzyl alcohol (17) and 2-methoxy-6-…
Number of citations: 312 pubs.acs.org
K Forest - 2004 - library-archives.canada.ca
The photochemistry of several model plant derived compounds has been studied in aqueous solution. The purpose of this study was to investigate the reactions of catechin as a model …
Number of citations: 2 library-archives.canada.ca
R Laatikainen, K Tuppurainen - Journal of the Chemical Society …, 1987 - pubs.rsc.org
The 1H nmr spectra of 2-hydroxybenzyl, 2-methoxybenzyl, 2-hydroxy-3-methoxy-, and 2,6-dimethoxy-benzyl alcohols are studied in various solvents. The long-range proton–proton spin…
Number of citations: 14 pubs.rsc.org
CK Maurya, PK Gupta - Tetrahedron Letters, 2015 - Elsevier
Sodium metal stabilized in silica gel (Na_SG) has been reported as a powerful reducing agent. Being less pyrophoric than free metal, it has been used to carry out a variety of organic …
Number of citations: 3 www.sciencedirect.com
MI Alam, MA Alam, O Alam, A Nargotra… - European journal of …, 2016 - Elsevier
In our earlier study, we have reported that a phenolic compound 2-hydroxy-4-methoxybenzaldehyde from Janakia arayalpatra root extract was active against Viper and Cobra …
Number of citations: 33 www.sciencedirect.com
I G. GAZARIAN, LM Lagrimini, SJ George… - Biochemical …, 1996 - portlandpress.com
Tobacco peroxidase (36 kDa, pI 3.5) exhibits unique catalytic and spectral properties that are modulated by pH, calcium and magnesium ions. It catalyses the oxidation of veratryl …
Number of citations: 55 portlandpress.com
F Cavani, L Dal Pozzo, L Maselli… - Studies in Surface Science …, 2002 - Elsevier
… products were vanillic alcohols (o-VA: 2-hydroxy-3-methoxybenzyl alcohol; m-VA: 3hydroxy-4-methoxybenzyl alcohol; p-VA: 3-methoxy-4-hydroxybenzyl alcohol), diaryl compounds (…
Number of citations: 7 www.sciencedirect.com
A Stücker, J Podschun, B Saake, R Lehnen - Analytical Methods, 2018 - pubs.rsc.org
… While for 2-hydroxy-3-methoxybenzyl alcohol (model compound 10) 84% of theoretical aliphatic OH could be determined, recovery rate was low for 4-hydroxymethyl alcohol (model …
Number of citations: 23 pubs.rsc.org

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